

Etelcalcetide allosteric activator calcium-sensing receptor

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Compound Focus: Etelcalcetide Hydrochloride

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Mechanism of Action and Molecular Pharmacology

Etelcalcetide functions as a positive allosteric modulator of the CaSR, a Class C G protein-coupled receptor (GPCR) [1] [2]. Its mechanism is distinct from other calcimimetics.

- **Unique Allosteric Binding:** Unlike cinacalcet, which binds within the receptor's seven-transmembrane domain, etelcalcetide binds reversibly and covalently to cysteine-482 in the extracellular N-terminal domain of the CaSR [3]. This binding enhances the receptor's sensitivity to extracellular calcium ions (Ca^{2+}) [4] [2].
- **Receptor Activation and Signaling:** Agonist binding activates downstream G protein pathways, primarily Gq/11 and Gi/o [1]. This leads to phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while the overall signaling cascade results in suppressed parathyroid hormone (PTH) secretion from parathyroid chief cells [1] [5] [6].

The diagram below illustrates this signaling mechanism:

Etelcalcetide enhances CaSR sensitivity to extracellular calcium, leading to reduced PTH secretion.

- **In Vitro Potency:** The half-maximal effective concentration (EC_{50}) for increasing intracellular calcium in HEK-293T cells expressing the human CaSR is **0.53 μM** [5] [6]. It suppresses PTH secretion from rat parathyroid cells with an EC_{50} of **0.36 μM** [5] [6].
- **Specificity:** At 10 μM , etelcalcetide showed no significant activity against a panel of 34 off-target proteins, indicating high receptor specificity [5] [6].

Preclinical and Clinical Pharmacokinetics

Etelcalcetide's pharmacokinetic profile is characterized by its peptide structure and route of elimination.

Table 1: Pharmacokinetic Properties of Etelcalcetide [4] [7] [2]

Parameter	Value	Details / Conditions
Bioavailability	100%	Intravenous administration.
Onset of Action	Within 30 minutes	Post intravenous administration.
Time to Steady-State	7-8 weeks	With 3 times/week dosing in hemodialysis patients.
Effective Half-life	3-4 days	In hemodialysis patients.
Volume of Distribution (V _{ss})	~796 L	Suggests extensive tissue distribution.
Plasma Protein Binding	High, predominantly to albumin	Reversible covalent binding; unbound fraction is 0.53.
Metabolism	Not metabolized by CYP450 enzymes	Undergoes biotransformation in blood via reversible disulfide exchange with endogenous thiols.
Route of Elimination	Primarily renal	In patients with normal renal function. Cleared via hemodialysis in CKD patients.
Clearance	7.66 L/hr	In hemodialysis patients.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of etelcalcetide in reducing PTH levels in hemodialysis patients with secondary hyperparathyroidism.

Table 2: Summary of Key Clinical Trial Outcomes [8] [2] [3]

Trial / Study	Design & Population	Key Efficacy Findings	Common Adverse Events (>10%)
Block et al. (Phase 3) [2]	Two parallel, placebo-controlled trials (N=~1,023); 26 weeks.	- 74.6% of patients achieved >30% PTH reduction (vs. 8.9% with placebo).	
		<ul style="list-style-type: none">• 51.4% achieved PTH ≤300 pg/mL (vs. 4.8% with placebo). Blood calcium decrease, muscle spasms, nausea, vomiting. DUET Trial [8] Randomized, open-label, 12-week study (N=124); compared combination therapies. - 90.0% in Etelcalcetide + Vitamin D group achieved a >50% PTH reduction and PTH ≤240 pg/mL.• 56.8% in Etelcalcetide + Oral Calcium group achieved the same endpoint. Hypocalcemia (corrected with vitamin D or calcium). Head-to-Head vs. Cinacalcet [3] Active-controlled, double-blind trial (N=~683); 26 weeks. - 68.2% with Etelcalcetide achieved >30% PTH reduction vs. 57.7% with Cinacalcet (met non-inferiority and superiority).• 52.4% with Etelcalcetide achieved >50% PTH reduction vs. 40.2% with Cinacalcet. Blood calcium decrease, symptomatic hypocalcemia. • Safety and Real-World Evidence: The most common adverse events are related to its pharmacodynamic effect and include hypocalcemia and gastrointestinal symptoms like nausea and vomiting [2] [3]. A 2024 real-world pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) also identified unexpected signals, including shunt complications (stenosis, aneurysm, occlusion) and peripheral arterial occlusive disease, suggesting potential risks not fully captured in clinical trials [9].	

Conclusion for Researchers

Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism in the hemodialysis population. Its unique **d-amino acid peptide structure** confers metabolic stability, while its **novel covalent allosteric mechanism** on the CaSR offers a distinct pharmacological profile. The drug provides an effective intravenous option that bypasses gastrointestinal absorption and adherence issues associated with oral therapies.

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